molecular formula C15H24N2O4 B6189872 1-[4-(2-methoxyethyl)phenoxy]-3-[nitroso(propan-2-yl)amino]propan-2-ol CAS No. 138768-62-4

1-[4-(2-methoxyethyl)phenoxy]-3-[nitroso(propan-2-yl)amino]propan-2-ol

Cat. No.: B6189872
CAS No.: 138768-62-4
M. Wt: 296.36 g/mol
InChI Key: CHTOBGHTYDROBB-UHFFFAOYSA-N
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Description

    N-Nitroso Metoprolol: is a genotoxic derivative of , a widely used β-adrenergic receptor blocker. Metoprolol is commonly prescribed for conditions such as hypertension, angina, and heart failure.

  • The chemical structure of N-Nitroso Metoprolol consists of a metoprolol backbone with a nitroso group attached to the isopropylamine side chain.
  • Its systematic name is 1-[4-(2-methoxyethyl)phenoxy]-3-[(1-methylethyl)nitrosoamino]-2-propanol (CAS Number: 138768-62-4).
  • Scientific Research Applications

      Biology: Its genotoxic effects are investigated in cellular and animal models.

      Medicine: Although not directly used in clinical practice, understanding its properties informs drug development and safety assessments.

      Industry: Limited information exists on industrial applications, but it may find use in specialized chemical processes.

  • Safety and Hazards

    The compound has several hazard statements, including H302, H315, H319, H335, and H351 . These codes indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause cancer . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

    Preparation Methods

      Synthetic Routes: N-Nitroso Metoprolol can be synthesized by introducing the nitroso group to metoprolol through chemical reactions.

      Reaction Conditions: Specific reaction conditions and synthetic routes may vary, but typically involve nitrosation of metoprolol under controlled conditions.

      Industrial Production: Information on large-scale industrial production methods is limited, but research laboratories can produce it for scientific purposes.

  • Chemical Reactions Analysis

      Reactivity: N-Nitroso Metoprolol is susceptible to various chemical reactions due to the nitroso group.

      Common Reagents and Conditions: Nitrosation reactions often involve nitrite sources (e.g., sodium nitrite) and acidic conditions.

      Major Products: The primary product is N-Nitroso Metoprolol itself, resulting from the nitrosation of metoprolol.

  • Comparison with Similar Compounds

    Properties

    IUPAC Name

    N-[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl]-N-propan-2-ylnitrous amide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H24N2O4/c1-12(2)17(16-19)10-14(18)11-21-15-6-4-13(5-7-15)8-9-20-3/h4-7,12,14,18H,8-11H2,1-3H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CHTOBGHTYDROBB-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)N(CC(COC1=CC=C(C=C1)CCOC)O)N=O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H24N2O4
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30928723
    Record name N-{2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl}-N-propan-2-ylnitrous amide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30928723
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    296.36 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    134720-05-1, 138768-62-4
    Record name N-Nitrosometoprolol
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134720051
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name N-{2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl}-N-propan-2-ylnitrous amide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30928723
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 1-[4-(2-methoxyethyl)phenoxy]-3-[nitroso(propan-2-yl)amino]propan-2-ol
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    URL https://echa.europa.eu/information-on-chemicals
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